Methyl 2-oxobutanoate

Vue d'ensemble

Description

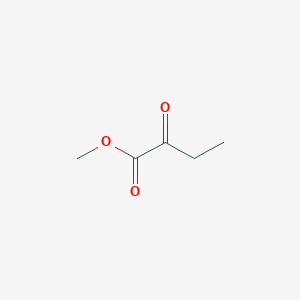

It is a methyl ester of 2-oxobutanoic acid and is commonly used in organic synthesis and various industrial applications . This compound is characterized by its clear, colorless liquid form and a slightly fruity odor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-oxobutanoate can be synthesized through several methods, including the alkylation of enolate ions. One common method involves the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the esterification of 2-oxobutanoic acid with methanol. This process typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-oxobutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-oxobutanoic acid.

Reduction: It can be reduced to form 2-hydroxybutanoate.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic or acidic conditions.

Major Products:

Oxidation: 2-oxobutanoic acid.

Reduction: 2-hydroxybutanoate.

Substitution: Various substituted esters or amides, depending on the nucleophile used

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2-oxobutanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions such as:

- Michael Addition Reactions : This compound can undergo Michael addition to form more complex structures. For instance, it has been utilized in the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate through base-catalyzed reactions, demonstrating its utility in developing green solvents for chemical processes .

- Synthesis of Pharmaceuticals : this compound is used in the production of bioactive molecules and pharmaceuticals. It can be transformed into various derivatives that exhibit biological activity, making it valuable in medicinal chemistry.

Agricultural Chemistry

In agricultural applications, this compound is being explored for its potential use in crop protection formulations. Its properties allow it to act as a solvent or carrier for active ingredients in pesticides and herbicides, enhancing their efficacy and stability.

Biochemical Applications

This compound has been studied for its role in metabolic pathways. It is a substrate for enzymes such as hydroxymethyltransferases, which are involved in the biosynthesis of amino acids and other metabolites . This aspect highlights its significance in biochemistry and potential applications in metabolic engineering.

Case Study 1: Green Solvent Development

Recent research has focused on developing greener synthetic routes for solvents using this compound derivatives. A study demonstrated that high-purity methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate could be synthesized efficiently with minimal waste, positioning it as a sustainable alternative to traditional polar aprotic solvents used in chemical reactions .

Case Study 2: Agricultural Formulations

Research into the use of this compound as a carrier solvent for agricultural chemicals has shown promising results. Its ability to solubilize active ingredients enhances their delivery and effectiveness in pest control applications.

Table 1: Synthesis Methods and Yields

Table 2: Applications Overview

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Pharmaceuticals, agrochemicals |

| Agricultural Chemistry | Carrier for active ingredients | Pesticide formulations |

| Biochemical Research | Substrate for enzymatic reactions | Metabolic engineering studies |

Mécanisme D'action

The mechanism of action of methyl 2-oxobutanoate involves its participation in various biochemical pathways. It acts as a substrate for enzymes such as 2-oxobutanoate dehydrogenase, which catalyzes its conversion to other metabolites. This compound is involved in the metabolism of amino acids, particularly in the degradation pathways of threonine and methionine . The molecular targets include enzymes involved in these metabolic pathways, and its effects are mediated through the modulation of these enzymatic activities.

Comparaison Avec Des Composés Similaires

Methyl 2-oxobutanoate can be compared with other similar compounds, such as:

Methyl pyruvate: Both are methyl esters of keto acids, but methyl pyruvate has a simpler structure with only three carbon atoms.

Ethyl 3-methyl-2-oxobutyrate: This compound has an additional ethyl group, making it bulkier and slightly more hydrophobic.

2-oxovaleric acid methyl ester: This compound has a longer carbon chain, which affects its reactivity and physical properties

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and metabolic pathways. Its versatility as a synthetic intermediate and its role in biological processes make it a valuable compound in both research and industrial applications .

Activité Biologique

Methyl 2-oxobutanoate, also known as 3-methyl-2-oxobutanoate, is a significant intermediate in various metabolic pathways, particularly in the catabolism of branched-chain amino acids (BCAAs) such as valine and isoleucine. This article explores its biological activity, focusing on enzymatic interactions, metabolic pathways, and its implications in health and disease.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C5H8O3

- Molecular Weight : 116.12 g/mol

- IUPAC Name : Methyl 3-methyl-2-oxobutanoate

Enzymatic Activity

This compound plays a crucial role in various enzymatic reactions:

- Enzyme Interaction : It serves as a substrate for several enzymes involved in amino acid metabolism. Notably, the enzyme 3-methyl-2-oxobutanoate dehydrogenase , which catalyzes its conversion into other metabolites, is critical for the regulation of BCAA catabolism .

Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Product |

|---|---|---|

| 3-Methyl-2-oxobutanoate dehydrogenase | Acyl-CoA | |

| Branched-chain alpha-ketoacid dehydrogenase | Valine |

Metabolic Pathways

This compound is primarily involved in the following metabolic pathways:

- Branched-chain Amino Acid Metabolism : It is an intermediate in the degradation of valine and isoleucine, where it contributes to energy production and nitrogen metabolism.

- Pantothenic Acid Synthesis : In Escherichia coli, this compound acts as a precursor for pantothenic acid, essential for coenzyme A synthesis .

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various contexts:

- Gut Microbiota Interaction : A study examining patients with post-hepatectomy liver failure (PHLF) indicated that the levels of methyl 2-oxobutanoic acid were significantly altered due to gut microbiota composition changes. This suggests a potential role in liver inflammation and metabolic dysregulation .

- Enzyme Characterization : Research on Klebsiella pneumoniae revealed that enzymes capable of reducing this compound to other metabolites exhibit high stereoselectivity, indicating its importance in microbial metabolism and potential therapeutic applications against infections .

- Clinical Implications : The modulation of this compound levels may serve as a biomarker for metabolic disorders related to BCAA catabolism, such as maple syrup urine disease (MSUD). Elevated levels can indicate impaired enzymatic function related to this pathway .

Propriétés

IUPAC Name |

methyl 2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIWVCAMONZQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337853 | |

| Record name | Methyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-66-7 | |

| Record name | Methyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ketobutyric acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Methyl 2-oxobutanoate?

A1: this compound has the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol.

Q2: Can you describe a method for synthesizing this compound?

A2: this compound can be synthesized starting from methyl 2-hydroxy-3-butenoate. The key step involves isomerization of the C=C bond, yielding this compound as an intermediate. []

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, this compound can also be produced through the reaction of dimethyl oxalate and ethylmagnesium chloride, a Grignard reagent. []

Q4: What is the biological significance of this compound?

A4: this compound is an α-keto acid derived from the branched-chain amino acid valine. It plays a role in branched-chain amino acid metabolism. []

Q5: How is this compound metabolized?

A5: this compound is oxidized by the branched-chain 2-oxo acid dehydrogenase complex, a key enzyme in branched-chain amino acid catabolism. [, ]

Q6: Are there any known diseases associated with abnormal this compound metabolism?

A6: Yes, Maple Syrup Urine Disease (MSUD) is a metabolic disorder characterized by a deficiency in the branched-chain 2-keto acid dehydrogenase complex, leading to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including this compound. [, ]

Q7: Can this compound be used as a substrate by microorganisms?

A7: Yes, certain bacteria, such as Bacillus strains, can utilize this compound. For example, Bacillus stearothermophilus DSM 297 can reduce this compound to its corresponding (R)-alcohol with high enantioselectivity. []

Q8: What is the significance of this compound in microbial metabolism?

A8: In microorganisms like Bacillus subtilis, this compound is a precursor in the biosynthesis of D-pantothenic acid (vitamin B5). Attenuating or deleting the gene encoding 3-methyl-2-oxobutanoate hydroxymethyl transferase (panB), an enzyme involved in this pathway, can impact D-pantothenic acid production. []

Q9: Has this compound been identified in any specific biological contexts?

A9: Yes, this compound was found to accumulate in the extracellular microenvironment of oleate-treated macrophages, suggesting a potential link to metabolic disturbances in macrophages. []

Q10: Is this compound chiral?

A10: Yes, this compound possesses a chiral center at the α-carbon, making it a chiral molecule.

Q11: Can the enantiomers of this compound be selectively synthesized or separated?

A11: Yes, various biocatalysts, such as enzymes and microorganisms, exhibit stereoselectivity towards the reduction of this compound. For instance:

- Bakers' yeast, both free and immobilized, can reduce esters of 3-methyl-2-oxobutanoic acid to their corresponding (R)-hydroxy esters with varying enantiomeric excesses. []

- The aerobic thermophile Bacillus stearothermophilus DSM 297 can reduce this compound to the (R)-alcohol with high enantioselectivity. []

- Two α-keto ester reductases (STKER-II and STKER-III) isolated from Streptomyces thermocyaneoviolaceus IFO 14271 can reduce this compound to the corresponding (R)-hydroxy ester with excellent enantiomeric excess. []

Q12: What factors influence the stereoselectivity of these biocatalytic reductions?

A12: Factors like the structure of the substrate, reaction conditions (e.g., temperature, solvent), and the specific biocatalyst used can all impact the stereochemical outcome of the reaction. [, , ]

Q13: Beyond simple reduction, can this compound participate in other stereoselective reactions?

A13: Yes, enzymes like 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) can catalyze the stereoselective aldol addition of 3,3-disubstituted 2-oxoacids, derived from this compound, to aldehydes. This reaction allows for the creation of quaternary carbon centers with controlled stereochemistry. []

Q14: Can this compound be used in drug discovery?

A14: While not a direct drug target, enzymes involved in this compound metabolism, like 3-methyl-2-oxobutanoate hydroxymethyltransferase (panB), have been explored as potential drug targets in Mycobacterium tuberculosis. Inhibiting these enzymes could disrupt essential metabolic pathways in the bacteria. []

Q15: How is this compound relevant to research on prosthetic joint infections (PJIs)?

A15: Metatranscriptomic analysis of synovial fluid from PJI patients revealed the upregulation of the gene encoding 3-methyl-2-oxobutanoate hydroxymethyltransferase in Escherichia coli, a common PJI pathogen. This suggests a potential role for this enzyme in E. coli virulence and biofilm formation. []

Q16: Are there any studies on the environmental impact of this compound?

A16: While specific data on the environmental impact of this compound is limited within the provided research papers, it's important to consider the potential ecological effects and explore strategies to mitigate any negative impacts during its synthesis, use, and disposal.

Q17: What analytical techniques are commonly used to study this compound?

A17: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound in biological samples, such as the extracellular microenvironment of macrophages. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.